molecular formula C19H28N2O5 B2835066 (s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate CAS No. 72468-46-3

(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate

Cat. No.: B2835066
CAS No.: 72468-46-3
M. Wt: 364.442
InChI Key: PUAXRJKHHACRHI-HNNXBMFYSA-N
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Description

(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is a useful research compound. Its molecular formula is C19H28N2O5 and its molecular weight is 364.442. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Chemical Reactions

  • The compound serves as a key intermediate in various chemical syntheses. For instance, it plays a role in the palladium-catalyzed aminocarbonylation of aryl bromides, where it acts as a source of carbon monoxide and dimethylamine in specific reactions (Wan, Alterman, Larhed, & Hallberg, 2002).
  • It is also used in the synthesis of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives. This method is notable for its simplicity, scalability, and minimal racemization, making it useful for synthesizing complex amino acid derivatives (Chevallet, Garrouste, Malawska, & Martínez, 1993).

2. Implications in Peptide Synthesis

  • The compound is implicated in peptide synthesis through its involvement in carbodiimide-mediated reactions. It contributes to the formation of symmetrical anhydrides and oxazolones, which are crucial intermediates in the synthesis of peptides and N-carboxyanhydrides of specific amino acids (Benoiton & Chen, 1981).

3. Application in HIV-Protease Assay

  • A derivative of this compound was used in the development of a selective HIV-protease assay. It was utilized in the synthesis of oligopeptides that act as chromogenic protease substrates, aiding in the spectrophotometric detection of HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

4. Efficient Synthesis of Iodoalkanoates

  • The efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, which includes compounds related to the target compound, showcases its relevance in creating specialized chemical structures for various research purposes (Koseki, Yamada, & Usuki, 2011).

5. Antibacterial Properties in Poly(oxazoline)s

  • A study investigated poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups for their antimicrobial potential. The compound played a role in this research, especially in understanding the antibacterial properties of these polymers (Waschinski & Tiller, 2005).

6. Use in Fluorescent Probes for Carbonyl Compounds

  • It has been used in the development of fluorescent probes for the detection of carbonyl compounds. This application is significant in environmental monitoring and analytical chemistry (Houdier, Perrier, Defrancq, & Legrand, 2000).

Properties

IUPAC Name

benzyl (2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAXRJKHHACRHI-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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